molecular formula C9H8Cl3NO2 B14337504 1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene CAS No. 103145-08-0

1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene

Cat. No.: B14337504
CAS No.: 103145-08-0
M. Wt: 268.5 g/mol
InChI Key: AABYDOKYYMBUGL-UHFFFAOYSA-N
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Description

1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene is an organic compound with the molecular formula C9H8Cl3NO2 It is characterized by the presence of three chlorine atoms, one nitro group, and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene typically involves multiple steps. One common method includes the nitration of 1,3,4-trichloro-2-(propan-2-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

    Reduction: Formation of 1,3,4-trichloro-5-amino-2-(propan-2-yl)benzene.

    Oxidation: Formation of 1,3,4-trichloro-5-nitro-2-(carboxy)benzene.

Scientific Research Applications

1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and isopropyl group contribute to the compound’s overall reactivity and specificity towards certain molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trichloro-2-nitrobenzene
  • 2,4,6-Trichloronitrobenzene
  • 1,3,4-Trichloro-2-(propan-2-yl)benzene

Uniqueness

1,3,4-Trichloro-5-nitro-2-(propan-2-yl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

CAS No.

103145-08-0

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

1,3,4-trichloro-5-nitro-2-propan-2-ylbenzene

InChI

InChI=1S/C9H8Cl3NO2/c1-4(2)7-5(10)3-6(13(14)15)8(11)9(7)12/h3-4H,1-2H3

InChI Key

AABYDOKYYMBUGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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